7-ethyl-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
7-Ethyl-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic compound featuring a fused tricyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene) with an ethyl substituent at position 7, an imino group at position 6, and a pyridin-3-ylmethyl carboxamide moiety at position 3.
Properties
IUPAC Name |
7-ethyl-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2/c1-2-25-17(21)14(19(27)23-12-13-6-5-8-22-11-13)10-15-18(25)24-16-7-3-4-9-26(16)20(15)28/h3-11,21H,2,12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDKITJOZWMAMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C1=N)C(=O)NCC3=CN=CC=C3)C(=O)N4C=CC=CC4=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. One common approach is the condensation of a pyridine derivative with an appropriate triazole precursor under controlled conditions. The reaction typically requires the use of a strong base and a polar aprotic solvent to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-ethyl-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding N-oxide, while reduction can produce a fully reduced tricyclic amine .
Scientific Research Applications
7-ethyl-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-ethyl-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Structural Differences
The target compound’s 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core distinguishes it from simpler bicyclic systems like thiadiazolo[3,2-a]pyrimidine () and thiazolo[3,2-a]pyrimidine ().
Substituent Analysis
- Pyridin-3-ylmethyl carboxamide : This substituent in the target compound contrasts with the phenyl and 2,4,6-trimethoxybenzylidene groups in and . The pyridine moiety could improve solubility and facilitate interactions with polar residues in biological targets, whereas aromatic substituents in analogs may prioritize hydrophobic interactions .
- Ethyl vs. Methyl Groups : The ethyl group at position 7 (target compound) may confer enhanced metabolic stability compared to the methyl group in ’s ethyl carboxylate derivative .
Crystallographic and Packing Behavior
While crystallographic data for the target compound are unavailable, ’s thiazolo-pyrimidine derivative crystallizes in a monoclinic system (P21/n) with intermolecular hydrogen bonds stabilizing the lattice .
Tabulated Comparison of Structural and Physicochemical Properties
Biological Activity
The compound 7-ethyl-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by its unique triazatricyclo structure and the presence of various functional groups. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Molecular Formula
The molecular formula of the compound is , indicating the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms. The compound features a bicyclic core structure with multiple functional groups, including an imine and a carboxamide, which contribute to its diverse chemical properties.
Structural Features
The key structural components include:
- Triazine Core : A fused ring system that is common in many biologically active compounds.
- Imino Group : Potentially reactive site that may participate in various chemical reactions.
- Carboxamide Functionality : Imparts solubility and may influence biological interactions.
Table of Structural Features
| Feature | Description |
|---|---|
| Triazine Core | Bicyclic structure with nitrogen atoms |
| Imino Group | Reactive site for chemical transformations |
| Carboxamide Group | Enhances solubility and biological interactions |
Potential Therapeutic Applications
Research on structurally related compounds has suggested several potential therapeutic applications:
- Anticancer Activity : Compounds with similar triazine structures have shown effectiveness against various cancer cell lines.
- Anti-inflammatory Properties : Certain derivatives exhibit potential in reducing inflammation.
- Antimicrobial Activity : Related compounds have demonstrated efficacy against bacterial and fungal pathogens.
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Imamine Derivatives | Triazine core with various substitutions | Anticancer activity against multiple cell lines |
| Ethyl 6-(3-methoxybenzoyl)imino derivatives | Similar imino functionality | Potential anti-inflammatory properties |
| Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl) | Contains amide and aromatic systems | Investigated for metabolic stability |
Study 1: Anticancer Activity
A study investigating the anticancer properties of triazine derivatives found that certain compounds similar to the target compound exhibited significant cytotoxic effects on human cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis.
Study 2: Anti-inflammatory Effects
Research on imine-containing compounds revealed their ability to modulate inflammatory pathways, suggesting that similar structures may have therapeutic potential in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
